N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
CAS No.:
Cat. No.: VC0525584
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide -](/images/no_structure.jpg)
Molecular Formula | C26H28N4O3 |
---|---|
Molecular Weight | 444.5 g/mol |
IUPAC Name | N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Standard InChI | InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |
Standard InChI Key | INQUULPXCZAKMS-XKZIYDEJSA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
SMILES | COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Appearance | Solid powder |
Chemical Identity and Physical Properties
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide, commonly known as DEL-22379, is a complex organic compound featuring a unique structural arrangement that combines indole and piperidine moieties. This molecule possesses several distinctive chemical characteristics that contribute to its biological activity and pharmacological properties.
Basic Identification Parameters
The compound is characterized by the following identifiers and physical properties:
Parameter | Value |
---|---|
CAS Number | 181223-80-3 |
Molecular Formula | C₂₆H₂₈N₄O₃ |
Molecular Weight | 444.53 g/mol |
IUPAC Name | N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Common Synonyms | DEL-22379, DEL 22379, DEL22379 |
Physical State | Solid |
Storage Conditions | Dry, sealed container in cool place (preferably freezer) |
The compound features a Z-configuration at the methylidene double bond connecting the two heterocyclic systems, which is critical for its biological activity . This stereochemical feature positions the 5-methoxy-1H-indol-3-yl and 2-oxo-1H-indol-5-yl groups in a specific spatial orientation that facilitates interaction with its biological target.
Structural Features
DEL-22379 contains several key structural elements that contribute to its pharmacological activity:
-
A 5-methoxy-1H-indole ring system
-
A 2-oxo-1H-indole (indolin-2-one) core
-
A connecting methylidene bridge with Z-configuration
-
A 3-piperidin-1-ylpropanamide side chain at the 5-position of the indolin-2-one
These structural components work in concert to create a molecule with specific binding characteristics toward its target protein . The compound's structural complexity allows for multiple points of interaction with its biological target, contributing to its efficacy as an ERK dimerization inhibitor.
Mechanism of Action
DEL-22379 represents a novel approach to targeting the ERK signaling pathway through a mechanism that differs fundamentally from traditional inhibitors of this pathway.
ERK Dimerization Inhibition
The compound functions as a specific inhibitor of ERK dimerization, a critical process in signal transduction through the RAS-ERK pathway . Unlike conventional inhibitors that target the catalytic activity of ERK kinases, DEL-22379 disrupts protein-protein interactions essential for signal propagation. This mechanism provides several advantages:
-
It bypasses common resistance mechanisms that reactivate ERK signaling
-
It demonstrates specificity for inhibiting cytoplasmic substrate activation
-
It readily binds to ERK2 with an estimated binding affinity in the low micromolar range
Dimerization of ERK is essential for the activation of various cytoplasmic substrates, and by interfering with this process, DEL-22379 prevents downstream signaling events that contribute to oncogenic outcomes .
Differentiation from Other ERK Pathway Inhibitors
Unlike traditional ERK pathway inhibitors that target ATP binding sites or upstream kinases, DEL-22379's mechanism focuses specifically on disrupting protein-protein interactions:
Inhibitor Type | Target | Mechanism | Resistance Profile |
---|---|---|---|
DEL-22379 | ERK dimerization | Prevents protein-protein interaction | Unaffected by reactivation mechanisms |
Traditional RAF inhibitors | ATP-binding site | Competitive inhibition | Susceptible to bypass mechanisms |
MEK inhibitors | Catalytic activity | Allosteric inhibition | Resistance through pathway reactivation |
This unique mechanism makes DEL-22379 particularly valuable in contexts where drug resistance has emerged through reactivation of the ERK signaling pathway . The compound maintains its inhibitory activity even in cells with resistance to conventional RAF and MEK inhibitors.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of DEL-22379 and related compounds has provided valuable insights into the structural features necessary for optimal inhibition of ERK dimerization.
Key Structural Elements for Activity
SAR studies have revealed that specific structural features of DEL-22379 are critical for its ability to inhibit ERK dimerization effectively :
-
The Z-configuration of the methylidene bridge connecting the indole rings is essential for proper binding orientation
-
The 5-methoxy group on the indole ring enhances binding affinity
-
The indolin-2-one scaffold provides a rigid framework for optimal positioning of functional groups
-
The piperidin-1-ylpropanamide side chain contributes to solubility and target engagement
Modifications to these key structural elements typically result in reduced inhibitory activity, highlighting their importance for the compound's mechanism of action .
Analog Development and Optimization
Researchers have synthesized and evaluated numerous analogs of DEL-22379 to optimize its pharmacological properties:
These studies have led to the identification of several promising DEL-22379 analogs with potentially improved pharmacokinetic properties while maintaining the core inhibitory activity against ERK dimerization .
Disease Context | Potential Application | Mechanistic Basis |
---|---|---|
BRAF-mutant melanoma with acquired resistance | Overcome resistance to RAF inhibitors | Bypasses common resistance mechanisms |
RAS-driven cancers | Direct targeting of downstream effector | Addresses "undruggable" upstream targets |
Lung cancer | Inhibition of proliferative signaling | Disruption of critical cytoplasmic ERK substrates |
The compound's ability to inhibit ERK dimerization provides a novel approach to targeting cancer cells that have developed resistance to conventional therapies, making it a valuable potential addition to the therapeutic arsenal .
Synthesis and Preparation
The synthesis of DEL-22379 involves complex organic chemistry techniques that require careful control of reaction conditions to achieve the desired stereochemistry and purity.
Research Tool Applications
DEL-22379 has proven valuable as a research tool for investigating ERK signaling dynamics and mechanisms.
Investigation of ERK Oligomerization
The compound has been instrumental in revealing more about the dynamics and functional significance of ERK dimerization in signal transduction . Key research applications include:
-
Probing the differential roles of ERK monomers versus dimers
-
Investigating substrate specificity differences between ERK oligomerization states
-
Exploring the spatial regulation of ERK signaling in various subcellular compartments
These investigations have contributed significantly to our understanding of how ERK signaling is organized and regulated in both normal and pathological contexts .
Validation of Novel Therapeutic Approaches
DEL-22379 has served as an important proof-of-concept for targeting protein-protein interactions in the ERK pathway, validating this approach as a viable alternative to conventional kinase inhibition strategies . This has stimulated interest in developing other compounds that target similar protein-protein interactions in various signaling pathways.
Comparison with Related Compounds
Several compounds with structural or functional similarities to DEL-22379 have been identified and studied, providing valuable comparative insights.
Structurally Related Compounds
Other compounds with indolin-2-one scaffolds and similar structural features include:
These structural analogs often demonstrate different biological activities despite sharing certain structural elements with DEL-22379, highlighting the importance of specific structural features for ERK dimerization inhibition .
Functionally Related Compounds
Other compounds targeting the ERK pathway through various mechanisms provide interesting functional comparisons:
-
ATP-competitive ERK inhibitors: Direct inhibition of kinase activity rather than dimerization
-
Allosteric MEK inhibitors: Target upstream components of the pathway
-
RAS inhibitors: Address upstream activation rather than downstream effector function
DEL-22379's unique focus on disrupting protein-protein interactions distinguishes it from these alternative approaches and provides complementary therapeutic potential .
Future Directions and Challenges
Current research continues to explore the potential applications of DEL-22379 and to address existing challenges in its development and application.
Ongoing Research
Several active areas of investigation involve DEL-22379:
-
Optimization of pharmacokinetic properties through structural modifications
-
Exploration of combination therapies with existing RAF and MEK inhibitors
-
Investigation of potential applications beyond cancer in diseases with aberrant ERK signaling
-
Development of related compounds with improved potency or specificity
These research directions aim to maximize the therapeutic potential of DEL-22379 and related ERK dimerization inhibitors.
Challenges and Limitations
Despite its promising properties, several challenges remain in the development and application of DEL-22379:
-
Optimization of drug-like properties for improved bioavailability
-
Development of formulations suitable for various routes of administration
-
Identification of optimal clinical contexts for therapeutic application
-
Understanding and addressing potential resistance mechanisms that might emerge
Addressing these challenges will be critical for realizing the full therapeutic potential of this promising compound and related ERK dimerization inhibitors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume